molecular formula C26H22N4O4 B11586800 (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide

(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide

Cat. No.: B11586800
M. Wt: 454.5 g/mol
InChI Key: JFCVEDUONNPRIJ-CPNJWEJPSA-N
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Description

(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[1,2-a]pyrimidin-4-one structure, followed by the introduction of the cyano and furan-2-ylmethyl groups. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The phenoxy and furan-2-ylmethyl groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating different medical conditions.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the pyrido[1,2-a]pyrimidin-4-one core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives, such as:

  • Ethyl acetoacetate
  • Acetylacetone
  • Diketene

Uniqueness

What sets (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide apart is its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its unique structure provides opportunities for developing new materials and pharmaceuticals with tailored properties.

Properties

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C26H22N4O4/c1-16-7-4-10-22(18(16)3)34-25-21(26(32)30-11-5-8-17(2)23(30)29-25)13-19(14-27)24(31)28-15-20-9-6-12-33-20/h4-13H,15H2,1-3H3,(H,28,31)/b19-13+

InChI Key

JFCVEDUONNPRIJ-CPNJWEJPSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)NCC4=CC=CO4)C

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)NCC4=CC=CO4)C

Origin of Product

United States

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